Methyl (hexyldisulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (hexyldisulfanyl)acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a unique structure with a disulfide linkage, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (hexyldisulfanyl)acetate can be synthesized through the esterification of hexyl disulfide and acetic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl (hexyldisulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexyl disulfide and acetic acid.
Reduction: The disulfide linkage can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for disulfide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the disulfide linkage.
Major Products Formed
Hydrolysis: Hexyl disulfide and acetic acid.
Reduction: Hexyl thiol and methyl thiol.
Oxidation: Hexyl sulfoxide or hexyl sulfone.
Scientific Research Applications
Methyl (hexyldisulfanyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (hexyldisulfanyl)acetate involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, which can affect protein function and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl disulfide: Lacks the hexyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexyl acetate: Does not contain a disulfide linkage, resulting in different chemical properties and reactivity.
Hexyl thiol: Contains a thiol group instead of a disulfide linkage, leading to different reactivity and applications.
Uniqueness
Methyl (hexyldisulfanyl)acetate is unique due to its combination of an ester functional group and a disulfide linkage. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
CAS No. |
93282-64-5 |
---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
methyl 2-(hexyldisulfanyl)acetate |
InChI |
InChI=1S/C9H18O2S2/c1-3-4-5-6-7-12-13-8-9(10)11-2/h3-8H2,1-2H3 |
InChI Key |
WKYHARGCJACVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.